
Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is a chemical compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 660.28 g/mol . This compound is known for its unique structure, which includes zinc coordinated with phosphorodithioate ligands. It is commonly used in various industrial applications due to its chemical properties.
Métodos De Preparación
The synthesis of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) typically involves the reaction of zinc salts with O,O,O’,O’-tetrakis(1,3-dimethylbutyl) phosphorodithioic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Análisis De Reacciones Químicas
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphorodithioate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is widely used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mecanismo De Acción
The mechanism of action of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) involves its interaction with molecular targets such as enzymes and metal surfaces. The phosphorodithioate ligands can chelate metal ions, thereby inhibiting enzyme activity or preventing metal corrosion. The pathways involved in these processes are complex and depend on the specific application and conditions .
Comparación Con Compuestos Similares
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) can be compared with other similar compounds, such as:
- Zinc bis(1,3-dimethylbutyl)dithiophosphate
- Zinc O,O-bis(4-methyl-2-pentyl)phosphorodithioate
- Phosphorodithioic acid, O,O-bis(1,3-dimethylbutyl) ester, zinc salt
These compounds share similar structures and properties but differ in their specific ligands and applications. Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is unique due to its specific ligand arrangement and its effectiveness in various industrial applications.
Propiedades
Número CAS |
2215-35-2 |
|---|---|
Fórmula molecular |
C24H52O4P2S4Zn |
Peso molecular |
660.3 g/mol |
Nombre IUPAC |
zinc;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2/p-2 |
Clave InChI |
SVGYUUVJEMDZDP-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Zn+2] |
Descripción física |
Liquid Liquid; [IUCLID] Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] |
Presión de vapor |
0.00000009 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


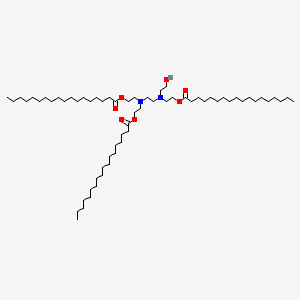

![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
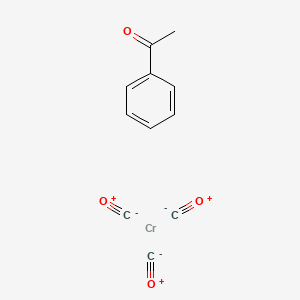
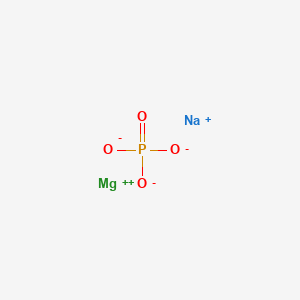
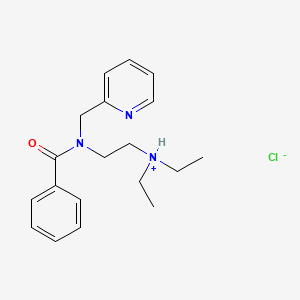

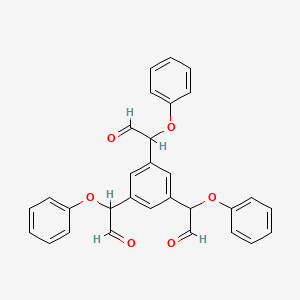
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)





